REACTION_CXSMILES
|
[CH2:1]([C:7]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])([C:10]#[N:11])[C:8]#[N:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]>C(O)C.[Ni]>[CH2:12]([C:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])([CH2:8][NH2:9])[CH2:10][NH2:11])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]
|
Name
|
|
Quantity
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180.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C(C#N)(C#N)CCCCCC
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Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
dinitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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5 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was catalytically reduced at 100° C. under hydrogen
|
Type
|
CUSTOM
|
Details
|
for 6 hours
|
Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed
|
Type
|
DISTILLATION
|
Details
|
ethanol was distilled off
|
Type
|
CUSTOM
|
Details
|
to obtain an oily material
|
Type
|
DISTILLATION
|
Details
|
The oily material was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C(CN)(CN)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 119 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |